JTE-013

Descripción general

Descripción

JTE-013s are a class of heterocyclic compounds that consist of a fused pyrazole and pyridine ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. They are known for their pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolopyridine analogs can be achieved through various methods. One common approach involves the formation of the pyridine ring into an existing pyrazole ring or vice versa . For instance, a typical synthetic route includes the reaction of 3-aminopyrazole with a 1,3-diketone under acidic conditions to form the pyrazolopyridine core . Another method involves the use of algin-functionalized silica-based magnetic nanocatalysts, which facilitate the synthesis under mild conditions with high yields .

Industrial Production Methods

Industrial production of pyrazolopyridine analogs often employs scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as Alg@SBA-15/Fe3O4, has been shown to be effective in producing these compounds with high catalytic efficiency and recyclability . This method is advantageous due to its environmentally friendly nature and ease of preparation.

Análisis De Reacciones Químicas

Types of Reactions

JTE-013s undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated pyrazolopyridines react with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyrazolopyridines with amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Therapeutic Applications in Pulmonary Fibrosis

Mechanism of Action

JTE-013 has been shown to alleviate pulmonary fibrosis by modulating the RhoA/YAP signaling pathway and influencing mitochondrial dynamics. In a study involving mice with bleomycin-induced pulmonary fibrosis, this compound treatment resulted in significant reductions in fibrosis markers and improvements in lung function. The compound inhibited the expression of RhoA/YAP pathway proteins and restored mitochondrial fusion/fission dynamics, which are critical in cellular health and function .

Case Study: Mice Model

In a controlled experiment, mice treated with this compound exhibited:

- Decreased collagen deposition : Histological analyses revealed reduced collagen accumulation in lung tissues.

- Improved lung function : Functional assessments indicated enhanced respiratory capacity compared to untreated controls.

- Biomarker modulation : Analysis showed a significant decrease in pro-fibrotic cytokines such as TGF-β .

Applications in Atopic Dermatitis

Topical Treatment Efficacy

this compound has been evaluated for its efficacy in treating atopic dermatitis through topical application. In a murine model induced by 2,4-dinitrochlorobenzene (DNCB), this compound significantly reduced atopic symptoms and immune responses. Notably, it decreased serum IgE levels—an indicator of allergic response—by up to 65% and reduced lymph node swelling associated with allergic reactions .

Key Findings from Research

- Reduction of Th2 Cytokines : Topical application led to decreased levels of IL-4 and IL-13, which are critical mediators in allergic inflammation.

- Immune Response Modulation : this compound treatment resulted in diminished activation of T cells and B cells within lymph nodes, indicating a systemic reduction in allergic responses .

Impact on Bone Regeneration

Bone Health and Osteogenesis

Recent studies have suggested that this compound may promote osteogenesis and mitigate inflammatory bone loss. In an animal model of ligature-induced periodontitis, this compound treatment not only alleviated periodontal inflammation but also enhanced osteoclastogenesis and reduced alveolar bone loss compared to control treatments .

Mechanistic Insights

The compound was found to:

- Enhance Wnt/Ca²+ signaling pathways , crucial for bone formation.

- Promote BMP/Smad signaling , which is vital for osteoblast differentiation and function.

These findings indicate that this compound could be instrumental in developing therapies for conditions associated with bone loss, such as osteoporosis or periodontitis .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pulmonary Fibrosis | Inhibition of RhoA/YAP pathway | Reduced collagen deposition; improved lung function |

| Atopic Dermatitis | S1PR2 antagonism | Decreased serum IgE; reduced Th2 cytokines |

| Bone Regeneration | Enhanced osteogenic signaling | Reduced bone loss; promoted osteoblast activity |

Mecanismo De Acción

The mechanism of action of pyrazolopyridine analogs involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, some pyrazolopyridine analogs act as kinase inhibitors, blocking the phosphorylation of target proteins and thereby inhibiting cell proliferation in cancer .

Comparación Con Compuestos Similares

Similar Compounds

- Pyrazolopyrimidines

- Pyrazolopyrazines

- Pyrrolopyridines

Uniqueness

JTE-013s are unique due to their fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows them to interact with a wide range of biological targets, making them versatile in drug discovery and development .

Actividad Biológica

JTE-013 is a selective antagonist of the sphingosine-1-phosphate (S1P) receptors 2 and 4, which has been extensively studied for its biological activities in various disease models. This article provides a comprehensive overview of this compound's biological activity, focusing on its mechanisms of action, effects on specific diseases, and relevant research findings.

This compound primarily targets S1P receptors, particularly S1P2 and S1P4. Its inhibition of these receptors leads to significant alterations in sphingolipid metabolism. Research indicates that this compound increases the levels of cellular ceramides, dihydroceramides, sphingosine, and dihydrosphingosine, thereby affecting various cellular processes related to inflammation and cell survival .

Key Mechanisms:

- Sphingolipid Metabolism: this compound alters sphingolipid metabolism by inhibiting enzymes such as dihydroceramide desaturase 1 and sphingosine kinases .

- Microglial Activation: In models of cerebral ischemia, this compound reduces microglial activation and M1 polarization, suggesting a neuroprotective role .

- Pulmonary Fibrosis: this compound has been shown to alleviate pulmonary fibrosis by regulating the RhoA/YAP pathway and mitochondrial dynamics .

Effects on Disease Models

This compound has demonstrated efficacy in various disease models, including cancer, pulmonary fibrosis, and autoimmune diseases.

1. Acute Myeloid Leukemia (AML)

In studies involving AML cells, this compound exhibited anti-leukemic activity by targeting S1P2. The compound's lipidomic effects led to increased ceramide levels, which are associated with apoptosis in cancer cells .

2. Pulmonary Fibrosis

Research indicates that this compound mitigates bleomycin-induced pulmonary fibrosis in mice. It inhibits RHOA/YAP pathway proteins and restores mitochondrial function, which is crucial for cellular health during fibrotic processes .

3. Rheumatoid Arthritis (RA)

In collagen-induced arthritis models, this compound reduced arthritis scores and foot swelling by inhibiting the differentiation of T cells into pro-inflammatory Th1 and Th17 cells. This effect correlates with decreased levels of inflammatory cytokines in affected tissues .

Table: Summary of this compound Effects in Various Models

| Disease Model | Mechanism of Action | Key Findings |

|---|---|---|

| Acute Myeloid Leukemia | Inhibition of S1P2; Increased ceramide levels | Induces apoptosis in AML cells |

| Pulmonary Fibrosis | Regulation of RhoA/YAP; Mitochondrial dynamics | Alleviates fibrosis symptoms in murine models |

| Rheumatoid Arthritis | Inhibition of Th1/Th17 differentiation | Reduces arthritis severity and inflammatory cytokines |

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

- Increased Sensitivity: In vivo studies showed that this compound enhances mechanical sensitivity independent of S1PR2 through mechanisms that may involve other G protein-coupled receptors .

- Neuroprotection: Administration of this compound post-reperfusion reduced microglial activation and improved neuronal outcomes after ischemic injury .

- Inflammation Modulation: this compound treatment led to significant reductions in pro-inflammatory cytokines in both serum and tissue samples from rheumatoid arthritis models .

Propiedades

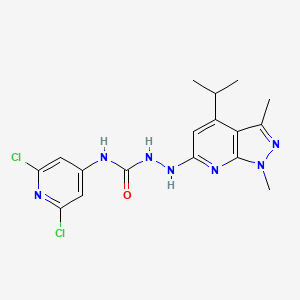

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSLRQNDXRSASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436982 | |

| Record name | Jte 013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383150-41-2 | |

| Record name | Jte 013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTE-013 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.